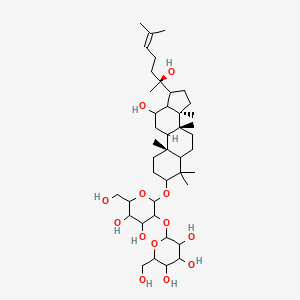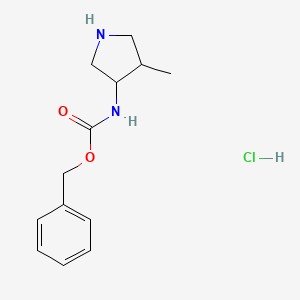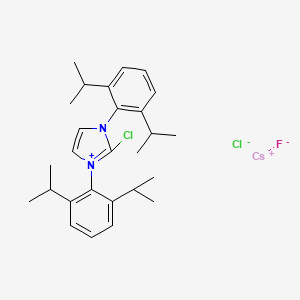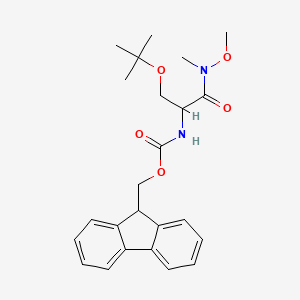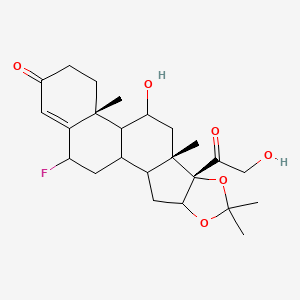
Fludroxycortide;Flurandrenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Fludroxycortide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The carbonyl groups in the compound can be reduced under specific conditions.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Fludroxycortide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under various chemical conditions.
Biology: Researchers use it to understand the biological effects of corticosteroids on cellular processes.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory skin conditions.
Industry: The compound is used in the formulation of topical treatments and in the development of new corticosteroid-based therapies
Mécanisme D'action
Fludroxycortide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by blocking the activity of phospholipase A2 .
Comparaison Avec Des Composés Similaires
Fludroxycortide is similar to other corticosteroids like hydrocortisone, betamethasone, and dexamethasone. it is unique in its specific structure, which includes a fluorine atom and an acetonide group. These structural features contribute to its potency and specific pharmacological profile. Similar compounds include:
- Hydrocortisone
- Betamethasone
- Dexamethasone
- Triamcinolone
Each of these compounds has unique properties and applications, but fludroxycortide is particularly noted for its use in topical treatments due to its potent anti-inflammatory effects .
Propriétés
Formule moléculaire |
C24H33FO6 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(8S,9S,13R)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16?,17?,19?,20?,22-,23-,24+/m0/s1 |
Clé InChI |
POPFMWWJOGLOIF-MEJIXZKTSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F |
SMILES canonique |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
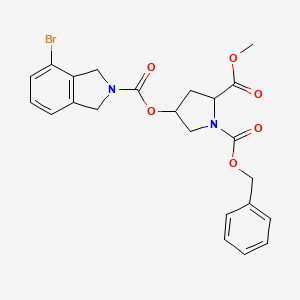
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
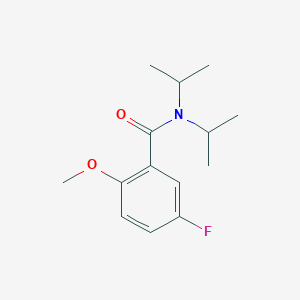
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
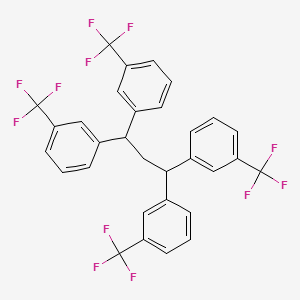
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
